(7-Methoxy-1H-indazol-5-yl)boronic acid
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Overview
Description
(7-Methoxy-1H-indazol-5-yl)boronic acid is a boronic acid derivative that features a methoxy group at the 7th position and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1H-indazol-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar protocols to laboratory-scale synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1H-indazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while substitution reactions can produce a wide range of functionalized indazole derivatives .
Scientific Research Applications
(7-Methoxy-1H-indazol-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of (7-Methoxy-1H-indazol-5-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The boronic acid group can form reversible covalent bonds with hydroxyl groups in the active site of enzymes, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the methoxy group at the 7th position.
1H-Indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
Indole-6-carboxaldehyde: Features an indole ring with an aldehyde group at the 6th position.
Uniqueness
(7-Methoxy-1H-indazol-5-yl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H9BN2O3 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
(7-methoxy-1H-indazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-7-3-6(9(12)13)2-5-4-10-11-8(5)7/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
QSLJTTGJLSRFDX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C1)OC)NN=C2)(O)O |
Origin of Product |
United States |
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